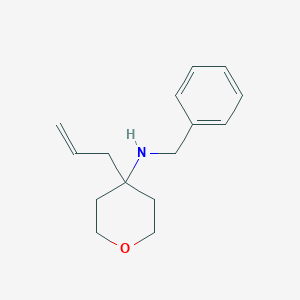
1-Ethyl-4,6-diphenylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-4,6-diphenylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted by two phenyl groups and an ethyl group. Its chemical formula is C20H16NO, and it falls within the class of 1,2,4-oxadiazoles. This compound exhibits interesting pharmacological properties and has been investigated for its potential as an anti-infective agent .
Synthesis Analysis
The synthetic route to 1-Ethyl-4,6-diphenylpyridin-2-one involves the condensation of appropriate precursors. Various methods have been explored, including cyclization reactions, oxidative processes, and condensation reactions. Researchers have focused on optimizing reaction conditions, regioselectivity, and yield to obtain this compound efficiently .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-4,6-diphenylpyridin-2-one consists of a pyridine ring (with nitrogen and oxygen atoms) bearing two phenyl groups and an ethyl substituent. The arrangement of atoms and functional groups significantly influences its biological activity. Researchers have studied the stereochemistry and conformational preferences of this compound to understand its interactions with biological targets .
Chemical Reactions Analysis
1-Ethyl-4,6-diphenylpyridin-2-one can participate in various chemical reactions. These include nucleophilic substitutions, oxidation reactions, and cyclizations. Researchers have explored its reactivity with different reagents to modify its structure and enhance its bioactivity. Understanding its reactivity is crucial for designing derivatives with improved properties .
Mechanism of Action
The precise mechanism of action for 1-Ethyl-4,6-diphenylpyridin-2-one remains an active area of research. It is believed to interact with specific biological targets, possibly enzymes or receptors, leading to antimicrobial or other therapeutic effects. Further studies are needed to elucidate its mode of action at the molecular level .
properties
IUPAC Name |
1-ethyl-4,6-diphenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-20-18(16-11-7-4-8-12-16)13-17(14-19(20)21)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCKWDOLWFLHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4,6-diphenyl-1,2-dihydropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)
![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2569431.png)


![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)

![3-cinnamyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2569441.png)

![N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2569444.png)



